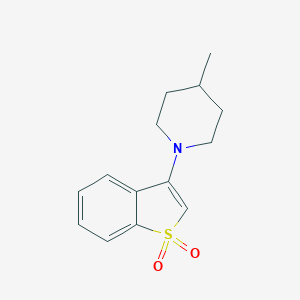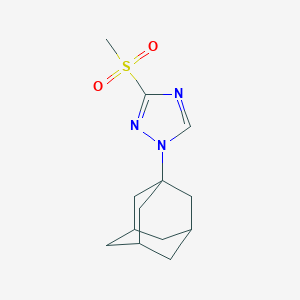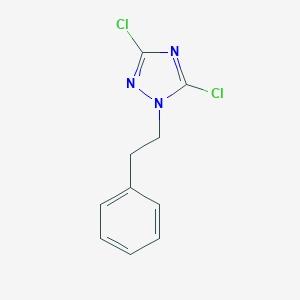
2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate, also known as Diclazuril, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 407.24 g/mol. Diclazuril is a benzene derivative that belongs to the carbamate family of compounds.
Wirkmechanismus
The mechanism of action of 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate is not fully understood. However, it is believed that 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate inhibits the development of coccidia by interfering with their metabolism. 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate may also interfere with the synthesis of DNA and RNA in coccidia.
Biochemical and Physiological Effects:
2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate has been shown to have a selective effect on coccidia, with little or no effect on the host animal. 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate is rapidly absorbed from the gastrointestinal tract and is widely distributed in the body. It is metabolized in the liver and excreted in the urine and feces.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate in lab experiments include its high efficacy against coccidia, its low toxicity, and its selectivity for coccidia. However, 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate has some limitations, including its high cost, the need for repeated administration, and the possibility of developing resistance in coccidia.
Zukünftige Richtungen
There are several future directions for the use of 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate in scientific research. These include the development of new formulations of 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate that are more effective and less expensive, the study of the mechanism of action of 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate, and the investigation of the potential use of 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate in the treatment of other parasitic infections.
Conclusion:
In conclusion, 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate is a chemical compound that is widely used in scientific research as an antiprotozoal agent. It is effective against coccidia and is used in the treatment of coccidiosis in animals. 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate has a selective effect on coccidia and has little or no effect on the host animal. Although 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate has some limitations, it has several advantages, including its high efficacy and low toxicity. There are several future directions for the use of 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate in scientific research, including the development of new formulations and the investigation of its potential use in the treatment of other parasitic infections.
Synthesemethoden
2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate can be synthesized by reacting 3,4-dichloroaniline with 2-(3,4-dimethoxyphenyl)ethyl isocyanate in the presence of a base. The reaction yields 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate as a white crystalline powder. The purity of 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate is widely used in scientific research as an antiprotozoal agent. It is effective against coccidia, which are parasitic protozoa that infect poultry, cattle, and other animals. 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate is also used to treat coccidiosis in animals. In addition, 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate is used in the study of the mechanism of action of antiprotozoal agents.
Eigenschaften
Produktname |
2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate |
|---|---|
Molekularformel |
C17H17Cl2NO4 |
Molekulargewicht |
370.2 g/mol |
IUPAC-Name |
2-(3,4-dimethoxyphenyl)ethyl N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C17H17Cl2NO4/c1-22-15-6-3-11(9-16(15)23-2)7-8-24-17(21)20-12-4-5-13(18)14(19)10-12/h3-6,9-10H,7-8H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
HJXOQWDRDUDCRN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCOC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCOC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-acetylphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B249384.png)

![4-[(1H-1,2,3-triazol-4-ylsulfanyl)acetyl]morpholine](/img/structure/B249386.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B249387.png)


![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B249392.png)



![4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B249406.png)
![2-[(4-Tert-butylphenyl)sulfonyl]-2-phenyl-1,3-dioxolane](/img/structure/B249408.png)
![8-(1,1-Dioxido-1-benzothien-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B249409.png)
![3-[(4-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B249410.png)